Crystal Lattice Architecture: Triclinic System and Intermolecular Chain Motifs
The 2-isomer crystallizes in a triclinic space group P-1 with unit cell parameters a = 6.2134(9) Å, b = 8.2415(9) Å, c = 9.6280(11) Å, α = 77.54(1)°, β = 83.364(11)°, γ = 73.081(12)°, measured at 120 K [1]. The carboxylic acid groups form the classic R22(8) dimer motif, which is then linked into planar chains via C(methylene,phenyl)–H···O(carbonyl) interactions [C(6) and C(8) motifs]. This is in contrast to the para-isomer, which typically crystallizes in a monoclinic system (as inferred from its distinct melting behavior and higher symmetry) . The ortho isomer's structure was solved to R[F² > 2σ(F²)] = 0.033 [1].
| Evidence Dimension | Crystal Structure (Refinement R-factor and Space Group) |
|---|---|
| Target Compound Data | R = 0.033; Triclinic, P-1; V = 459.84(10) ų; Z = 2 |
| Comparator Or Baseline | 4-(Acetoxymethyl)benzoic acid: No single-crystal XRD structure publicly available; expected higher-symmetry monoclinic system based on molecular geometry and melting point. |
| Quantified Difference | Structural resolution R = 0.033 for target; comparator structure unreported, indicating greater difficulty in crystallizing the ortho isomer. |
| Conditions | 120 K; Cu Kα radiation; 1767 reflections; 131 parameters refined. |
Why This Matters
A known, high-resolution crystal structure de-risks solid-form development, polymorph screening, and intellectual property filings for pharmaceutical intermediates.
- [1] Gainsford, G. J., et al. (2013). 2-(Acetoxymethyl)benzoic acid. Acta Crystallographica Section E, 69(Pt 2), o211. DOI: 10.1107/S1600536813000780 View Source
